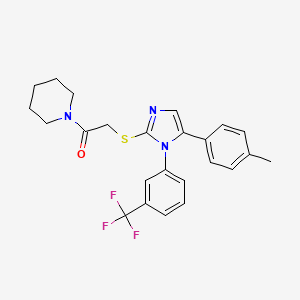

5-bromo-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-bromo-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)nicotinamide, commonly known as BVT.2733, is a novel small molecule that has gained significant attention in the field of scientific research. It is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair processes in cells. PARP inhibitors have shown promising results in the treatment of cancer, and BVT.2733 is a new addition to this class of drugs.2733.

Aplicaciones Científicas De Investigación

Synthesis and Drug Affinity

A study highlights the synthesis of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide derivatives, evaluated for their binding to 5-HT3 and dopamine D2 receptors, indicating a potential application in neurological research and drug development. Among these derivatives, compounds with bromo substitutions showed potent affinities, suggesting that bromo-nicotinamide analogs, including structures similar to the compound , could have significant relevance in the development of drugs targeting these receptors (Hirokawa, Yoshida, & Kato, 1998).

Herbicide Resistance

Research on transgenic plants expressing a bacterial detoxification gene for bromoxynil, a herbicide, reflects on the broader application of brominated compounds in enhancing herbicide resistance. This approach, utilizing genetic engineering to confer resistance to commercial herbicides, demonstrates the potential agricultural applications of brominated nicotinamides in creating more robust crop varieties (Stalker, McBride, & Malyj, 1988).

Chemical Synthesis and Labeling

Another aspect of scientific research involves the chemical synthesis and labeling of compounds for study. For example, the preparation of deuterium-labeled nicotinic acid from 5-bromonicotinic acid showcases the utility of brominated nicotinamides in the field of chemical synthesis and isotopic labeling, aiding in various biochemical and pharmacological studies (Clark, 1976).

Photodynamic Therapy

The synthesis of zinc phthalocyanine derivatives substituted with bromo groups and their evaluation as photosensitizers in photodynamic therapy (PDT) illustrate another application. These compounds, showing high singlet oxygen quantum yields, highlight the potential use of brominated nicotinamides in medical applications, specifically in treating cancer through PDT (Pişkin, Canpolat, & Öztürk, 2020).

Supramolecular Chemistry

The study of hydrogen bonding interactions in nicotinamide ionic liquids, including those with bromine substituents, underscores the relevance of brominated nicotinamides in supramolecular chemistry. These compounds serve as a basis for developing new ionic liquids with specific properties, such as biodegradability and specific interaction patterns, potentially useful in various chemical processes and material science applications (Shukla, 2017).

Propiedades

IUPAC Name |

5-bromo-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O3S/c14-11-5-10(6-15-7-11)12(18)16-8-13(19-3-2-17)1-4-20-9-13/h5-7,17H,1-4,8-9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVQMATWABBVHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1(CNC(=O)C2=CC(=CN=C2)Br)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)nicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 1-amino-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2729845.png)

![ethyl 3-cyano-2-(1-(methylsulfonyl)piperidine-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2729846.png)

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2729847.png)

![N-(2,4-dimethoxyphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2729848.png)

![(2S)-N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B2729860.png)

![Ethyl 7-ethoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2729863.png)